N-(4-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-Acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (molecular formula: C₂₆H₂₀N₄O₂S; molecular weight: 452.53 g/mol) is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 4.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-17(31)18-9-11-20(12-10-18)28-25(32)16-33-26-24-15-23(29-30(24)14-13-27-26)22-8-4-6-19-5-2-3-7-21(19)22/h2-15H,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPXCDMHEQNQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, identified by its CAS number 1040642-57-6, is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 452.5 g/mol |
| Structure | Chemical Structure |
Synthesis
This compound can be synthesized through multi-step organic reactions involving various precursors. Key steps typically include:
- Formation of the pyrazolo derivative : Utilizing appropriate reactants to create the pyrazolo framework.
- Sulfanylation : Introducing the sulfanyl group to enhance biological activity.
- Acetylation : Modifying the phenyl group to improve solubility and bioavailability.
Analytical techniques such as NMR and mass spectrometry are employed for characterization and confirmation of the structure.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research suggests that this compound may exhibit:
- Antioxidant properties : By scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory effects : Potentially inhibiting pro-inflammatory cytokines and pathways.
- Antitumor activity : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Effects :
- In vitro assays indicated that this compound reduced the production of inflammatory markers in macrophage cultures stimulated with lipopolysaccharides (LPS). The results suggested a potential therapeutic role in managing chronic inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary studies showed that this compound could protect neuronal cells from oxidative damage in models of neurodegenerative diseases, possibly through its antioxidant mechanisms.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(5-Chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (ID: G420-0433):
- 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: Substituted with a 4-methoxyphenyl group on the pyrazine core and a phenoxyphenyl acetamide.
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide :
Core Heterocycle Modifications
- N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide: Replaces the pyrazolo[1,5-a]pyrazine core with a pyrazolo[3,4-d]pyrimidine system.
Physicochemical and Spectral Properties
Key Observations :
Hypotheses for Target Compound :
- The naphthalen-1-yl group may enhance aromatic stacking interactions, while the acetyl group could modulate metabolic degradation compared to halogenated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
